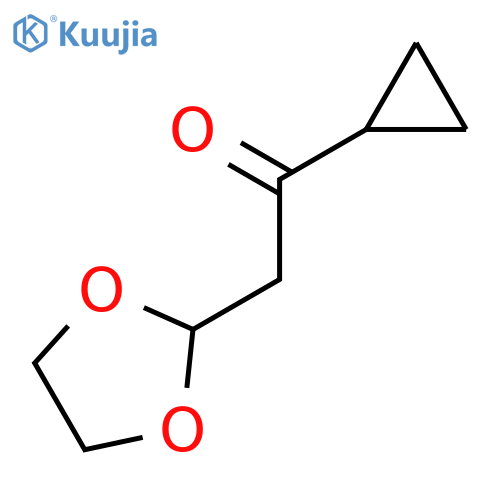

Cas no 691363-81-2 (1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone)

1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone 化学的及び物理的性質

名前と識別子

-

- 1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone

-

- インチ: InChI=1S/C8H12O3/c9-7(6-1-2-6)5-8-10-3-4-11-8/h6,8H,1-5H2

- InChIKey: GEXLBKCAOFCVEC-UHFFFAOYSA-N

- ほほえんだ: C1CC1C(=O)CC2OCCO2

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 3

1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 087157-2g |

1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone |

691363-81-2 | 2g |

12012.0CNY | 2021-07-13 | ||

| Fluorochem | 208566-1g |

1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone |

691363-81-2 | 97% | 1g |

£554.00 | 2022-03-01 | |

| TRC | C998353-10mg |

1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone |

691363-81-2 | 10mg |

$ 50.00 | 2022-06-06 | ||

| Fluorochem | 208566-2g |

1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone |

691363-81-2 | 97% | 2g |

£838.00 | 2022-03-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 087157-1g |

1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone |

691363-81-2 | 1g |

8403CNY | 2021-05-07 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 087157-2g |

1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone |

691363-81-2 | 2g |

12012CNY | 2021-05-07 | ||

| TRC | C998353-50mg |

1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone |

691363-81-2 | 50mg |

$ 185.00 | 2022-06-06 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 087157-1g |

1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone |

691363-81-2 | 1g |

8403.0CNY | 2021-07-13 | ||

| A2B Chem LLC | AX75340-1g |

1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone |

691363-81-2 | 1g |

$659.00 | 2024-04-19 | ||

| TRC | C998353-100mg |

1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone |

691363-81-2 | 100mg |

$ 295.00 | 2022-06-06 |

1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone 関連文献

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanoneに関する追加情報

Introduction to 1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone (CAS No. 691363-81-2) in Modern Chemical Research

The compound 1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone, identified by the CAS number 691363-81-2, represents a significant molecule in the realm of pharmaceutical and chemical synthesis. Its unique structural features, comprising a cyclopropyl group and a 1,3-dioxolan moiety, make it a versatile intermediate with potential applications in drug development and material science. This article delves into the compound's properties, synthesis methods, and its relevance in contemporary research.

The molecular structure of 1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone is characterized by its cyclopropyl substituent, which introduces steric hindrance and electronic effects that can influence reactivity. The 1,3-dioxolan ring, on the other hand, provides a nucleophilic site that can be exploited in various chemical transformations. These features make the compound an attractive candidate for further exploration in medicinal chemistry.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for their pharmaceutical applications. The 1,3-dioxolan scaffold is particularly noteworthy due to its presence in several bioactive molecules. Researchers have been investigating its role as a pharmacophore in drug design, aiming to develop compounds with enhanced efficacy and reduced side effects. The incorporation of the cyclopropyl group into this framework adds an additional layer of complexity, which can be leveraged to fine-tune the pharmacokinetic properties of potential drug candidates.

The synthesis of 1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone involves multi-step reactions that require careful optimization to achieve high yields and purity. One common approach involves the condensation of cyclopropanecarboxaldehyde with epichlorohydrin to form the dioxolan ring, followed by subsequent functionalization to introduce the cyclopropyl group. Advanced synthetic techniques such as transition metal-catalyzed reactions have also been employed to improve efficiency and selectivity.

Recent studies have highlighted the compound's potential in the development of antiviral and anti-inflammatory agents. The cyclopropyl moiety has been shown to enhance binding affinity to biological targets, while the 1,3-dioxolan ring provides a site for further derivatization. These properties make it an excellent starting point for designing molecules that can interact with specific enzymes or receptors involved in disease pathways.

Moreover, the compound's stability under various conditions makes it suitable for industrial applications. Its resistance to degradation under thermal and chemical stress ensures that it can be stored and handled without significant loss of integrity. This stability is crucial for pharmaceutical formulations where long shelf life is essential.

The role of computational chemistry in understanding the behavior of 1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone cannot be overstated. Molecular modeling techniques have enabled researchers to predict how this compound will interact with biological systems at an atomic level. These predictions are invaluable for guiding experimental design and optimizing drug candidates before they enter clinical trials.

In conclusion, 1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone (CAS No. 691363-81-2) is a promising compound with diverse applications in pharmaceutical research. Its unique structural features and reactivity make it a valuable intermediate for synthesizing novel bioactive molecules. As research continues to uncover new therapeutic targets and synthetic methodologies, this compound is poised to play a significant role in the development of next-generation drugs.

691363-81-2 (1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone) 関連製品

- 2228320-62-3(3-(2-bromo-6-fluorophenyl)propane-1-thiol)

- 1245772-61-5(1-isopropyl-4-methyl-5-nitro-1H-pyrazole)

- 2580239-57-0(Tert-butyl 3-amino-3-(difluoromethyl)pentanoate)

- 2098113-75-6(2-Chloro-3-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)pyrazine)

- 2305448-39-7(N-(2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide)

- 2171947-58-1(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-5-ylformamido}oxy)acetic acid)

- 1361832-04-3(Hydroxy-(3',5'-dichloro-3-fluoro-biphenyl-4-yl)-acetic acid)

- 1632-83-3(1-Methylbenzimidazole)

- 1557406-84-4(Thieno[2,3-b]pyridine-2-carboxylic acid, 4,5,6,7-tetrahydro-)

- 500204-21-7(2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]-2-phenylacetic acid)